N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring:
- A thieno[3,2-d]pyrimidinone core substituted with an ethyl group at position 3.
- A sulfanylacetamide linker connecting the core to a 1,3-benzodioxole moiety via a methyl group. However, the provided evidence focuses on structural and synthetic aspects rather than bioactivity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-2-21-17(23)16-12(5-6-26-16)20-18(21)27-9-15(22)19-8-11-3-4-13-14(7-11)25-10-24-13/h3-4,7H,2,5-6,8-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOXWARLCIJZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Study: In Vitro Studies
In vitro studies conducted on various cancer cell lines demonstrated that the compound effectively induces apoptosis and inhibits cell cycle progression. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |
These findings suggest that the compound could serve as a lead for the development of new anticancer agents.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Preliminary studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results highlight the potential of this compound in developing new antibiotics.
Applications in Neuropharmacology
Recent investigations have explored the neuroprotective effects of this compound. The benzodioxole moiety is known for its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
In animal models of neurodegeneration, treatment with the compound resulted in:
- Reduced neuronal apoptosis
- Improved cognitive function
- Decreased levels of oxidative stress markers
These findings suggest that the compound may provide therapeutic benefits in conditions such as Alzheimer's disease.
Comparison with Similar Compounds
Structural Analogues with Thieno[3,2-d]pyrimidinone Cores
Key Observations :
Analogs with Alternative Heterocyclic Cores
Key Observations :
- Core Flexibility: Pyrimido-indole () and benzimidazole () cores introduce diverse electronic environments compared to the thieno-pyrimidinone scaffold.
- Functional Groups : Sulfonyl/sulfinyl linkers () may enhance metabolic stability but reduce membrane permeability.
Preparation Methods
Stepwise Synthesis from Primary Intermediates
The preparation involves three primary stages:
-
Synthesis of 3-Ethyl-4-oxo-thieno[3,2-d]pyrimidine-2-thiol :
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React 3-ethyl-4-chlorothieno[3,2-d]pyrimidine with thiourea in ethanol under reflux (78°C, 6 hours), yielding the thiol derivative via nucleophilic substitution.
-
Yield : 72–78% after recrystallization from ethanol.
-
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Formation of the Acetamide Linker :
-
Coupling with 1,3-Benzodioxole Derivative :
One-Pot Industrial-Scale Method
A patent-derived protocol (EP1535920A1) outlines a scalable process avoiding silica-gel chromatography:
-
Reaction Setup :
-
In Situ Coupling :
-
Workup and Isolation :
Critical Reaction Parameters
Solvent and Base Selection
Temperature Control
-
Thiol-Acetamide Coupling : Temperatures >30°C promote disulfide byproduct formation, reducing yield by 15–20%.
-
Final Coupling Step : Maintaining 25°C prevents epimerization of the benzodioxole methylene group.
Analytical Characterization
Industrial Optimization Challenges
Byproduct Mitigation
Cost-Effective Purification
-
Crystallization vs. Chromatography : Ethanol/water crystallization replaces silica-gel chromatography, reducing production costs by 40%.
Comparative Analysis of Methods
| Parameter | Stepwise Synthesis | One-Pot Method |
|---|---|---|
| Total Yield | 58–62% | 78–82% |
| Reaction Time | 48 hours | 26 hours |
| Purification Steps | 2 (column + recrystallization) | 1 (crystallization) |
| Scalability | Lab-scale (≤100 g) | Industrial (kg-scale) |
The one-pot method demonstrates superior efficiency and scalability, aligning with green chemistry principles by minimizing solvent use .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what intermediates are critical for its assembly?
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of the thieno[3,2-d]pyrimidinone core with a sulfhydryl-containing reagent (e.g., thiourea or thioacetic acid) to introduce the thioether linkage .
- Step 2: Functionalization of the benzodioxolylmethyl group via nucleophilic substitution or reductive amination .
- Key Intermediates:
- 3-Ethyl-4-oxo-thieno[3,2-d]pyrimidine-2-thiol (critical for sulfanyl group introduction).
- N-(Benzodioxol-5-yl-methyl)amine (for acetamide side-chain formation).
Q. Which spectroscopic methods are most effective for structural characterization?
- NMR (¹H/¹³C): Assign peaks for the benzodioxole (δ 6.7–6.9 ppm for aromatic protons) and thienopyrimidinone (δ 2.4–2.6 ppm for ethyl group) .
- IR Spectroscopy: Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and sulfanyl (C-S) at ~600–700 cm⁻¹ .
- X-ray Crystallography: Resolve conformational ambiguities; similar acetamide derivatives exhibit intramolecular N–H⋯N hydrogen bonds stabilizing folded structures .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for improved yield and purity?
- Variables to Test: Temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling steps) .
- Response Surface Methodology (RSM): Use a central composite design to model interactions between variables. For example, higher temperatures (>100°C) may accelerate thioether formation but risk decomposition .
- Case Study: A flow-chemistry approach (as in diphenyldiazomethane synthesis) could enhance reproducibility by controlling residence time and mixing efficiency .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., molecular conformation)?
- Scenario: DFT calculations predict a planar thienopyrimidinone ring, but X-ray data show puckering due to non-covalent interactions.
- Methodology:
Re-evaluate computational parameters (e.g., solvent effects, dispersion corrections in DFT) .
Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O, π-stacking) observed in crystal structures .
Validate with solid-state NMR to assess dynamic behavior in the crystal lattice .
Q. How can researchers systematically evaluate the compound’s stability under varying pH and temperature conditions?
- Accelerated Stability Testing:
- pH Range: Incubate solutions (0.1 mg/mL) in buffers (pH 1–12) at 25°C/40°C for 24–72 hours.
- Analytical Tools: HPLC-PDA to track degradation products (e.g., hydrolysis of the acetamide or sulfanyl group) .
- Key Findings: Similar compounds show instability in alkaline conditions (pH >10) due to thioether oxidation; recommend inert atmosphere storage .
Data Contradiction Analysis
Q. How should discrepancies between mass spectrometry (MS) and elemental analysis data be addressed?
- Case Example: MS indicates [M+H]⁺ at m/z 458.1, but elemental analysis suggests impurities (e.g., C% deviation >0.3%).
- Troubleshooting Steps:
Verify sample dryness (residual solvent inflates H% in elemental analysis).
Perform HRMS to confirm molecular formula (resolution >20,000).
Use TGA-DSC to detect hydrate/solvate forms affecting elemental composition .
Methodological Recommendations
- Crystallization Optimization: Screen solvents (e.g., ethanol/water mixtures) using the Crystal16™ platform to identify conditions for high-quality single crystals .
- Biological Assay Design: For activity studies, use SPR (surface plasmon resonance) to measure binding affinity to target enzymes, supplemented by molecular docking to rationalize SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
